9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate
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Overview
Description
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used as an intermediate in the synthesis of various steroidal medications. The compound has a molecular formula of C24H31BrO6 and a molecular weight of 495.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps:
Starting Material: The synthesis begins with 16α,17α-epoxyprogesterone.
Reduction: The 11-keto group is reduced.
Acetylation: The 21-hydroxy group is acetylated.
Bromination: The 9α-position is brominated using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reduction: Using industrial-grade reducing agents.
Acetylation: Employing acetic anhydride or acetyl chloride.
Bromination: Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions, particularly at the 11β-hydroxy group.
Reduction: Reduction reactions can target the 3-keto group.
Substitution: Halogen substitution reactions can occur at the 9α-bromo position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of 9-substituted derivatives.
Scientific Research Applications
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other corticosteroids.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Development of anti-inflammatory and immunosuppressive drugs.
Industry: Production of steroidal medications.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The molecular targets include various inflammatory cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9-Fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione.
Dexamethasone: 9-Fluoro-16-methyl-11,17,21-trihydroxy-pregna-1,4-diene-3,20-dione
Uniqueness
Bromination: The presence of a bromine atom at the 9α-position distinguishes it from other corticosteroids like betamethasone and dexamethasone, which have a fluorine atom instead.
Applications: Its unique structure makes it a valuable intermediate in the synthesis of specific corticosteroids.
Properties
Molecular Formula |
C24H31BrO6 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |
InChI Key |
PLVGDQKUTWULDB-RPRRAYFGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C |
Origin of Product |
United States |
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